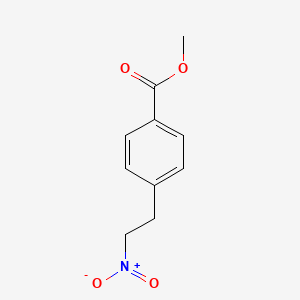

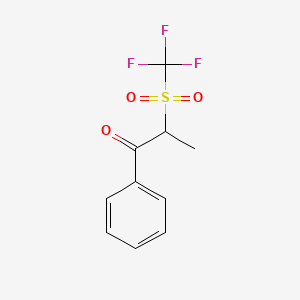

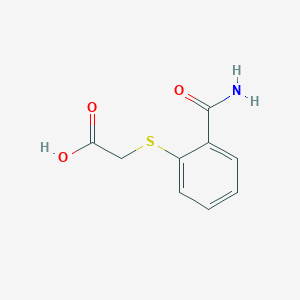

![molecular formula C10H10N4O B11715365 N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)

N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N-[(E)-(4-méthoxyphényl)méthylidène]-4H-1,2,4-triazol-4-amine est un composé de type base de Schiff dérivé de la condensation de la 4-méthoxybenzaldéhyde et de la 4H-1,2,4-triazol-4-amine. Les bases de Schiff sont connues pour leur large éventail d’applications dans divers domaines en raison de leur capacité à former des complexes stables avec les ions métalliques. Ce composé est particulièrement intéressant en raison de ses activités biologiques et pharmacologiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la N-[(E)-(4-méthoxyphényl)méthylidène]-4H-1,2,4-triazol-4-amine implique généralement la réaction de condensation entre la 4-méthoxybenzaldéhyde et la 4H-1,2,4-triazol-4-amine. La réaction est généralement effectuée dans un solvant d’éthanol sous reflux. Le mélange réactionnel est chauffé à environ 80 °C pendant plusieurs heures jusqu’à ce que la formation de la base de Schiff soit complète. Le produit est ensuite isolé par filtration et purifié par recristallisation dans l’éthanol .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification efficaces telles que la cristallisation ou la chromatographie.

Types de réactions :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation de quinones correspondantes.

Réduction : La réduction de la base de Schiff peut produire l’amine correspondante.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont des agents réducteurs typiques.

Substitution : La nitration peut être réalisée en utilisant un mélange d’acide nitrique concentré et d’acide sulfurique, tandis que l’halogénation peut être réalisée en utilisant des halogènes comme le chlore ou le brome en présence d’un catalyseur acide de Lewis.

Principaux produits :

Oxydation : Formation de quinones.

Réduction : Formation de l’amine correspondante.

Substitution : Formation de dérivés nitro ou halogénés.

4. Applications de la recherche scientifique

Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes avec les métaux de transition.

Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques.

Médecine : Utilisation potentielle comme pharmacophore dans la conception de nouveaux agents thérapeutiques.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The imine bond can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural features.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mécanisme D'action

Le mécanisme d’action de la N-[(E)-(4-méthoxyphényl)méthylidène]-4H-1,2,4-triazol-4-amine n’est pas entièrement compris, mais on pense qu’il implique une interaction avec des macromolécules biologiques telles que les protéines et les acides nucléiques. La partie base de Schiff peut former des complexes stables avec les ions métalliques, ce qui peut améliorer son activité biologique. De plus, la capacité du composé à subir diverses réactions chimiques lui permet d’interagir avec différentes cibles moléculaires et voies .

Composés similaires :

- N-[(E)-(2,5-diméthoxyphényl)méthylidène]-4H-1,2,4-triazol-4-amine

- N-[(E)-(4-fluorophényl)méthylidène]-4H-1,2,4-triazol-4-amine

- N-[(E)-(4-chlorophényl)méthylidène]-4H-1,2,4-triazol-4-amine

Comparaison : La N-[(E)-(4-méthoxyphényl)méthylidène]-4H-1,2,4-triazol-4-amine est unique en raison de la présence du groupe méthoxy, qui peut influencer ses propriétés électroniques et sa réactivité. Comparé à ses analogues avec des substituants différents (par exemple, fluoro, chloro), le groupe méthoxy peut améliorer la capacité du composé à participer à la liaison hydrogène et à d’autres interactions intermoléculaires, ce qui peut conduire à des activités biologiques et des applications différentes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (E)-1-(4-HYDROXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

- (E)-1-(4-FLUOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

- (E)-1-(4-CHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

Uniqueness

(E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets compared to its hydroxyl, fluoro, or chloro analogs.

Propriétés

Formule moléculaire |

C10H10N4O |

|---|---|

Poids moléculaire |

202.21 g/mol |

Nom IUPAC |

(E)-1-(4-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |

InChI |

InChI=1S/C10H10N4O/c1-15-10-4-2-9(3-5-10)6-13-14-7-11-12-8-14/h2-8H,1H3/b13-6+ |

Clé InChI |

BNEVLLSLBKNREQ-AWNIVKPZSA-N |

SMILES isomérique |

COC1=CC=C(C=C1)/C=N/N2C=NN=C2 |

SMILES canonique |

COC1=CC=C(C=C1)C=NN2C=NN=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

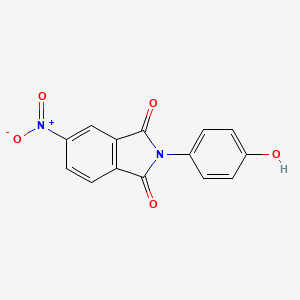

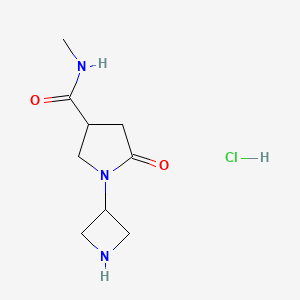

![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

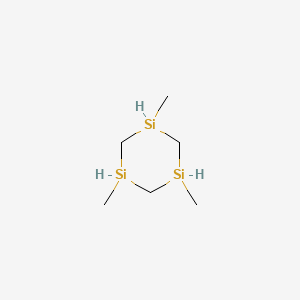

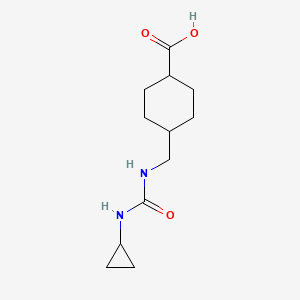

![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)

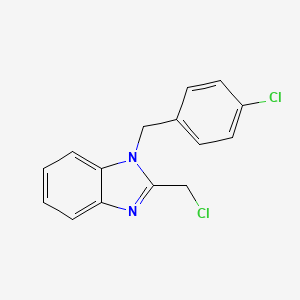

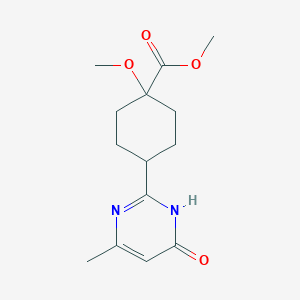

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)

![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)

![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)